ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride
Overview
Description
Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been associated with various biological activities such as hiv-mediated diseases and as serotonin receptor agents . They are also known to play a significant role in the pharmaceutical industry .
Mode of Action
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
A compound named cym-53093, which is a selective kor antagonist and has a similar structure, has been reported to have good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
Piperidine derivatives have been associated with various biological activities such as hiv-mediated diseases and as serotonin receptor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride typically involves the reaction of piperidine with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Intermediate: Piperidine reacts with ethyl chloroformate to form ethyl piperidin-4-ylcarbamate.
Methylation: The intermediate is then reacted with methylamine to form ethyl N-methyl-N-(piperidin-4-yl)carbamate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride can be compared with other piperidine derivatives, such as:
- Ethyl N-(piperidin-4-yl)carbamate hydrochloride
- Mthis compound
- Ethyl N-methyl-N-(piperidin-3-yl)carbamate hydrochloride
These compounds share similar structural features but differ in their functional groups and chemical properties, making this compound unique in its applications and reactivity .
Properties
IUPAC Name |
ethyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)11(2)8-4-6-10-7-5-8;/h8,10H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHYFWMGJPHOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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